molecular formula C23H22N2O3S B3643632 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide CAS No. 4208-35-9

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B3643632
CAS No.: 4208-35-9
M. Wt: 406.5 g/mol
InChI Key: ZBJBNKRTNWUQLP-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Carbonylation: The quinoline derivative is then subjected to carbonylation reactions to introduce the carbonyl group.

    Sulfonamide Formation: The final step involves the reaction of the carbonylated quinoline with 4-methylphenylsulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibacterial and antifungal agents.

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Sulfonamides: A class of compounds known for their antibacterial activity.

Uniqueness

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide is unique due to the combination of the quinoline core and the sulfonamide group, which may confer distinct biological activities and chemical properties compared to other quinoline or sulfonamide derivatives.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-11-13-20(14-12-17)24-29(27,28)21-9-4-7-19(16-21)23(26)25-15-5-8-18-6-2-3-10-22(18)25/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJBNKRTNWUQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361706
Record name 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-35-9
Record name 3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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